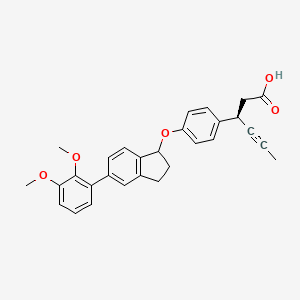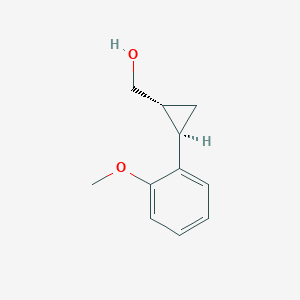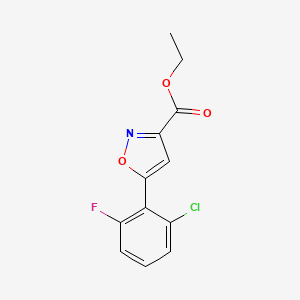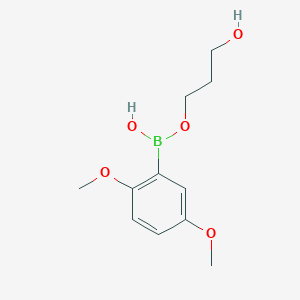
(2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid is a boronic acid derivative characterized by the presence of a 2,5-dimethoxyphenyl group and a 3-hydroxypropoxy group attached to the boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid typically involves the reaction of 2,5-dimethoxyphenylboronic acid with 3-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the borinic acid to borane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives with higher oxidation states.
Reduction: Borane derivatives.
Substitution: Various substituted boronic acid derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyphenylboronic acid: Lacks the 3-hydroxypropoxy group, resulting in different reactivity and applications.
3-Hydroxypropylboronic acid: Lacks the 2,5-dimethoxyphenyl group, leading to different chemical properties and uses.
Phenylboronic acid derivatives: Similar boronic acid derivatives with different substituents on the phenyl ring.
Uniqueness
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid is unique due to the presence of both the 2,5-dimethoxyphenyl and 3-hydroxypropoxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H17BO5 |
|---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
(2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C11H17BO5/c1-15-9-4-5-11(16-2)10(8-9)12(14)17-7-3-6-13/h4-5,8,13-14H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
LWHUCJVXHOJIBC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)OC)OC)(O)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


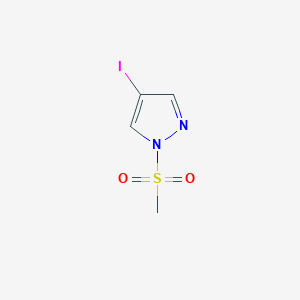
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
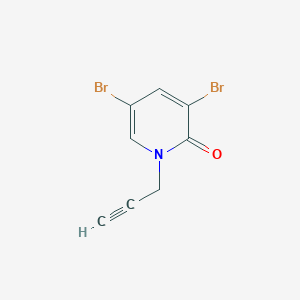
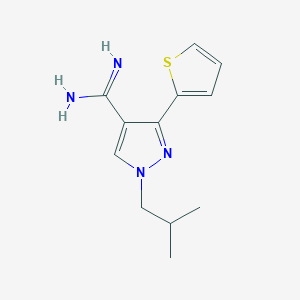
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)

